molecular formula C12H5Cl4NO5S B061423 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride CAS No. 175135-06-5

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride

Cat. No. B061423
M. Wt: 417 g/mol
InChI Key: YNPAAILIMIGQIH-UHFFFAOYSA-N
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Description

The study and development of complex organosulfur compounds, like the one you've mentioned, are significant in organic chemistry due to their diverse applications, including materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of complex sulfonated compounds often involves multi-step chemical reactions, starting from simpler aromatic compounds. For example, compounds similar to the target molecule can be synthesized through reactions involving sulfonyl chlorides and amines or through direct sulfonation of aromatic compounds using chlorosulfonic acid or sulfur trioxide under controlled conditions (Percec et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves advanced techniques like X-ray diffraction, NMR spectroscopy, and computational methods such as Density Functional Theory (DFT). These analyses help in determining the bond lengths, angles, and conformations, which are crucial for understanding the reactivity and properties of the compound (Sarojini et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves their participation in substitution reactions, where the sulfonyl chloride group acts as a reactive center for nucleophilic attack. These reactions can lead to the formation of sulfonamides, sulfonyl esters, and other sulfonated derivatives, which have varied applications in different fields (Petrov et al., 2009).

Scientific Research Applications

Synthesis and Reactions

  • 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is utilized in the synthesis of various sulfonyl derivatives, showing potential as herbicides. These derivatives are made by condensing sulfonyl chlorides with nucleophilic reagents like ammonia, amines, and sodium azide (Cremlyn & Cronje, 1979).

Chemical Transformations

  • This compound is involved in transformations leading to chloro or nitro derivatives when reacting with nitryl chloride, demonstrating its versatility in producing various chemical compounds (Proštenik et al., 1976).

Polymerization Applications

  • In the field of polymer science, it's used in the preparation of magnesium complexes with sulfonate phenoxide ligands. These complexes are efficient catalysts for ring-opening polymerization of certain compounds, indicating its utility in materials science (Chen et al., 2010).

Pharmaceutical Research

  • Although information related to drug use, dosage, and side effects are excluded, it's important to note that derivatives of this compound have been studied for their potential pharmaceutical applications, as in the case of 3-nitro(amino)-4-chloro-5-sulfamoylsalicylic acids (Smirnov, 2000).

Environmental and Analytical Chemistry

  • The compound's derivatives have been explored in the context of environmental chemistry, particularly in studying the transformation mechanisms of certain UV-filters in water treatment processes (Xiao et al., 2013).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl4NO5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPAAILIMIGQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl4NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378997
Record name 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride

CAS RN

175135-06-5
Record name 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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